4'-ethynylthymidine
Overview
Description
Thymidine, 4’-C-ethynyl- is a modified nucleoside analog that has garnered significant interest in scientific research due to its unique structural properties and potential applications. This compound is a derivative of thymidine, where the 4’-carbon atom is substituted with an ethynyl group. Such modifications can significantly alter the biological activity and chemical properties of the nucleoside, making it a valuable tool in various fields of study.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the use of a glycosyl donor, such as 3,5-O-(di-tert-butylsilylene)-4-thiofuranoid glycal, which undergoes electrophilic glycosidation to yield the desired product . The reaction conditions often require the presence of specific catalysts and protective groups to ensure the selective introduction of the ethynyl group.
Industrial Production Methods: Industrial production of Thymidine, 4’-C-ethynyl- may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes multiple steps, such as protection and deprotection of functional groups, purification through chromatography, and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Thymidine, 4’-C-ethynyl- can undergo various chemical reactions, including:
Substitution Reactions: The ethynyl group can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include azides for click chemistry, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure high efficiency and selectivity.
Major Products Formed: The major products formed from these reactions include various labeled nucleosides, oxidized or reduced derivatives, and other functionalized compounds that can be used in further applications.
Scientific Research Applications
Thymidine, 4’-C-ethynyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex nucleoside analogs and for studying reaction mechanisms.
Industry: The compound is used in the development of diagnostic tools and therapeutic agents, leveraging its unique chemical properties for targeted applications.
Mechanism of Action
The mechanism of action of Thymidine, 4’-C-ethynyl- involves its incorporation into DNA during replication. Once incorporated, the ethynyl group can inhibit further chain elongation, effectively terminating DNA synthesis. This property is particularly useful in antiviral therapies, where the compound targets viral reverse transcriptase enzymes, preventing the replication of viral genomes . The molecular targets include the active sites of DNA polymerases and reverse transcriptases, where the compound binds and exerts its inhibitory effects.
Comparison with Similar Compounds
Thymidine, 4’-C-ethynyl- can be compared with other thymidine analogs such as:
5-Bromo-2’-deoxyuridine (BrdU): Used for labeling proliferating cells but has higher cytotoxicity and mutagenic effects compared to Thymidine, 4’-C-ethynyl-.
5-Ethynyl-2’-deoxyuridine (EdU): Similar in structure but differs in the position of the ethynyl group, making Thymidine, 4’-C-ethynyl- unique in its specific applications and lower cytotoxicity.
5-Iodo-2’-deoxyuridine (IdU): Another labeling agent with different halogen substitution, used for similar purposes but with varying degrees of effectiveness and side effects.
The uniqueness of Thymidine, 4’-C-ethynyl- lies in its specific structural modification, which provides distinct advantages in terms of lower cytotoxicity and higher specificity for certain applications.
Properties
IUPAC Name |
1-[(2R,4S,5R)-5-ethynyl-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5/c1-3-12(6-15)8(16)4-9(19-12)14-5-7(2)10(17)13-11(14)18/h1,5,8-9,15-16H,4,6H2,2H3,(H,13,17,18)/t8-,9+,12+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKVXAAJAGWZGF-YGOYTEALSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)(CO)C#C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@](O2)(CO)C#C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40176652 | |
Record name | Thymidine, 4'-C-ethynyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40176652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
221272-62-4 | |
Record name | Thymidine, 4'-C-ethynyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221272624 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thymidine, 4'-C-ethynyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40176652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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